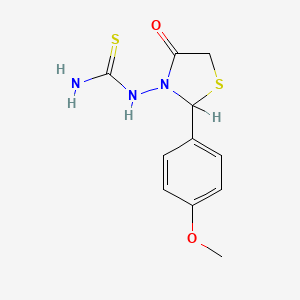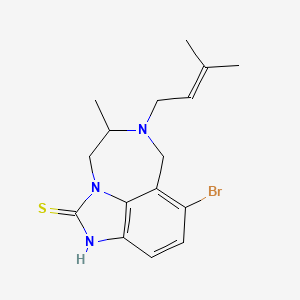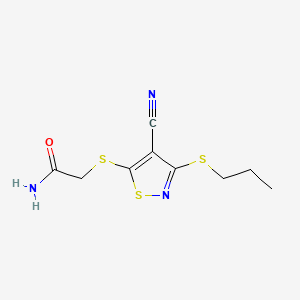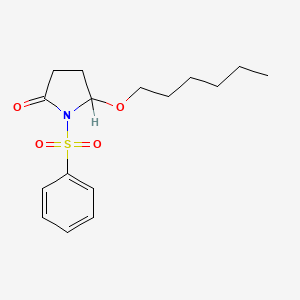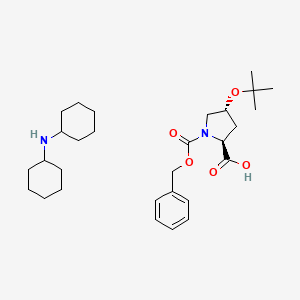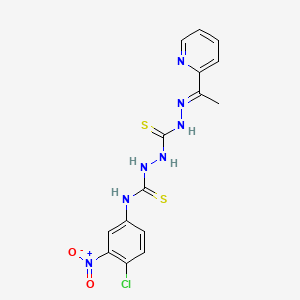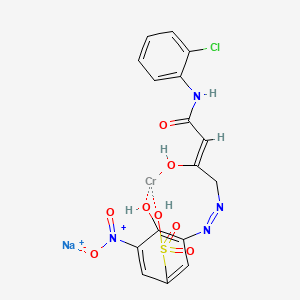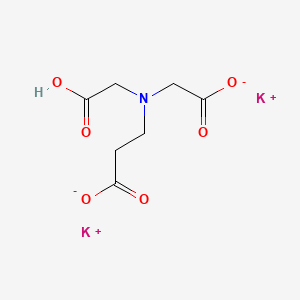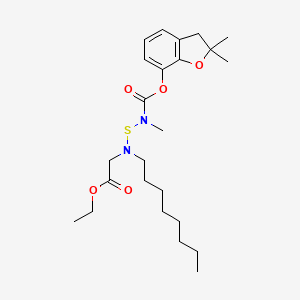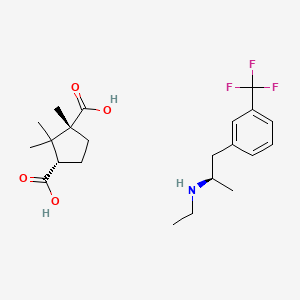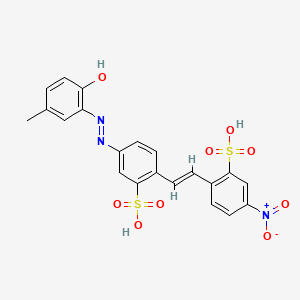
5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid is a complex organic compound with the molecular formula C21H17N3O9S2 and a molecular weight of 519.5 g/mol. This compound is characterized by its azo and sulfonic acid functional groups, which contribute to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-5-methylphenylamine, followed by coupling with 2-(4-nitro-2-sulfophenyl)vinylbenzene under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The industrial synthesis also emphasizes the importance of safety measures and environmental considerations due to the involvement of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxyphenyl)azo]-2-[2-(4-nitrophenyl)vinyl]benzenesulfonic acid
- 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitrophenyl)vinyl]benzenesulfonic acid
- 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzene
Uniqueness
The presence of both the hydroxy and methyl groups in the phenyl ring, along with the nitro and sulfonic acid groups, makes 5-[(2-Hydroxy-5-methylphenyl)azo]-2-[2-(4-nitro-2-sulfophenyl)vinyl]benzenesulfonic acid unique. These functional groups contribute to its distinct chemical behavior and wide range of applications.
Properties
CAS No. |
93892-27-4 |
|---|---|
Molecular Formula |
C21H17N3O9S2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22? |
InChI Key |
CYPTVFMYUBJWES-HPOMVFMNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


